Ames Mutagenicity SAR: N-Allyl-1,2,4-oxadiazole Derivatives Are Uniformly Positive in TA1535 and TA100, Whereas N-Alkyl and Methylene-Spaced Analogs Are Negative or Weakly Positive
In a systematic Ames screening study of >50 structurally related oxadiazole compounds conducted at F. Hoffmann–La Roche, all compounds bearing an allyl group directly adjacent to an oxadiazole ring were mutagenic in at least one Salmonella strain, and compounds combining the allyl motif with the 1,2,4-oxadiazole O–N heteroatom arrangement displayed enhanced mutagenic potency in strains TA1535 and TA100 with S9 metabolic activation [1]. Specifically, the SAR analysis summarized in Figure 1 and Tables III–V of Muster et al. establishes: (i) allyl + oxadiazole co-occurrence → positive Ames signal in all cases; (ii) the O–N oxadiazole arrangement (as in 1,2,4-oxadiazole) amplifies positivity relative to the N–O arrangement (as in 1,2,5-oxadiazole); (iii) introduction of a C2 methylene bridge between allyl and oxadiazole reduces mutagenic effect; (iv) replacement of the oxadiazole ring with other 5-membered heterocycles eliminates mutagenicity when allyl is absent [1]. For the target compound—which possesses both an N-allyl substituent and the 1,2,4-oxadiazole O–N core—this SAR predicts a positive Ames classification in TA1535 and TA100 (+S9), categorically distinguishing it from N-alkyl analogs such as N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide (no allyl; predicted negative or weak) and methylene-spaced analogs such as N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide derivatives (attenuated signal) [1].
| Evidence Dimension | Ames mutagenicity classification (TA1535 and TA100, +S9 preincubation assay) |
|---|---|
| Target Compound Data | Predicted positive in at least one strain (class-level SAR: all allyl-1,2,4-oxadiazole compounds test positive in TA1535 and/or TA100 with S9) |
| Comparator Or Baseline | N-alkyl analogs (e.g., N-butyl, N-cyclopentyl derivatives): negative or markedly reduced signal; methylene-spaced analogs: attenuated/weak; 1,2,5-oxadiazole (N–O) analogs: weaker than 1,2,4 (O–N) matched pairs |
| Quantified Difference | Qualitative binary difference (positive vs. negative/weak) across >50 compounds; quantitative revertant colony counts available in Tables III–V of source paper for representative analogs (e.g., Ro 47-1706a: ++ grade in TA1535 +S9, +++ grade in TA100 +S9 preincubation) |
| Conditions | Salmonella typhimurium TA1535 and TA100 strains; standard plate incorporation and preincubation modifications; ± rat liver S9 metabolic activation; compound concentrations 33–3333 μg/plate |
Why This Matters
For procurement in drug discovery programs, this established SAR enables rapid triage: the allyl-bearing compound carries a well-characterized genotoxicity structural alert absent in N-alkyl analogs, making it unsuitable for in vivo candidate selection but potentially useful as a positive-control mutagenic probe or as a synthetic intermediate where the allyl handle is subsequently modified.
- [1] Muster, W.; Albertini, S.; Gocke, E. Structure–activity relationship of oxadiazoles and allylic structures in the Ames test: an industry screening approach. Mutagenesis 2003, 18 (4), 321–329. DOI: 10.1093/mutage/geg006. PMID: 12840105. View Source
